3-(3,4,5-trimethoxyphenyl)imidazo[1,5-a]pyridine
Overview
Description
3-(3,4,5-trimethoxyphenyl)imidazo[1,5-a]pyridine, also known as TRIMIPRAMINE, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of tricyclic antidepressants, which are known for their ability to modulate the levels of neurotransmitters in the brain.
Scientific Research Applications
Electrochemical Synthesis
3-(3,4,5-trimethoxyphenyl)imidazo[1,5-a]pyridine derivatives, particularly 3-acyl imidazo[1,5-a]pyridines, are significant in pharmaceutical development. An innovative approach involves the electrochemical tandem sp3 (C–H) double amination of acetophenones with pyridine ethylamines. This method offers a one-step synthesis, substituting the conventional three-step reaction process, with ammonium iodide as a redox mediator (Wang et al., 2022).
Anticancer Properties
Conjugates of imidazo[1,5-a]pyridine have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. Notably, specific compounds within this series demonstrated significant cytotoxicity and the ability to inhibit microtubule assembly formation in certain cancer cells. Their apoptosis-inducing ability was also confirmed through various assays (Mullagiri et al., 2018).
Broad Medicinal Applications
Imidazo[1,5-a]pyridine is a versatile scaffold in medicinal chemistry. It has found applications across a range of therapeutic areas, including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and insecticidal activities. This compound's structure has been represented in various marketed preparations, leading to continued research and development of novel therapeutic agents (Deep et al., 2016).
Fluorescent Probes Development
Imidazo[1,5-a]pyridine-based compounds have been developed as fluorescent probes. Their photophysical properties make them suitable candidates for cell membrane probes, aiding in the study of membrane dynamics, hydration, and fluidity, which are vital for monitoring cellular health and exploring biochemical pathways (Renno et al., 2022).
Stable N-heterocyclic Carbenes
The imidazo[1,5-a]pyridine skeleton provides a platform for generating new types of stable N-heterocyclic carbenes. This application is significant in the field of organometallic chemistry, where these carbenes can form complexes with various metals (Alcarazo et al., 2005).
Mechanism of Action
Future Directions
Imidazo[1,5-a]pyridine derivatives have great potential in several research areas, from materials science to the pharmaceutical field . In recent years many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .
properties
IUPAC Name |
3-(3,4,5-trimethoxyphenyl)imidazo[1,5-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-19-13-8-11(9-14(20-2)15(13)21-3)16-17-10-12-6-4-5-7-18(12)16/h4-10H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKFRXYNCDDWCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC=C3N2C=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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